molecular formula C34H54O14 B14077565 LL-705 W; AE-705W; Neutramycinum

LL-705 W; AE-705W; Neutramycinum

Cat. No.: B14077565
M. Wt: 686.8 g/mol
InChI Key: RZLRMVZBGPHYJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LL-705 W (also known as AE-705W or Neutramycinum) is a macrolide antibiotic with the chemical formula C₃₄H₅₄O₁₄ and a molecular weight of 686.7842 g/mol . Its structure includes a bicyclic framework with multiple oxygen-containing functional groups (e.g., hydroxy, methoxy, and oxo groups) and glycosidic linkages, as shown in its IUPAC name: (1R,2R,3R,6E,8S,9S,12S,14E,16S)-12-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyl-oxan-2-yl]oxymethyl]-9-[(2S,3R,4S,6R)-3-hydroxy-4-methoxy-6-methyl-oxan-2-yl]oxy-3,8,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione .

Properties

IUPAC Name

12-hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-9-(3-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-3,8,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H54O14/c1-17-9-12-26(36)45-19(3)21(16-43-33-31(42-8)30(41-7)27(37)20(4)46-33)29-23(47-29)10-11-25(35)34(5,39)14-13-22(17)48-32-28(38)24(40-6)15-18(2)44-32/h9-12,17-24,27-33,37-39H,13-16H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLRMVZBGPHYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(O1)OC2CCC(C(=O)C=CC3C(O3)C(C(OC(=O)C=CC2C)C)COC4C(C(C(C(O4)C)O)OC)OC)(C)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862655
Record name 12-Hydroxy-2-{[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxy]methyl}-9-[(3-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy]-3,8,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

686.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Neutramycin is not common due to its specialized use in research. Custom synthesis is the primary method for obtaining this compound, often requiring a lead time of 2-3 months depending on the technical challenges involved .

Chemical Reactions Analysis

Types of Reactions

Neutramycin undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Neutramycin can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Various catalysts can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives of Neutramycin, while reduction may result in reduced forms of the compound.

Scientific Research Applications

Neutramycin has a wide range of scientific research applications, including but not limited to:

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its antibacterial properties and potential use in developing new antibiotics.

    Medicine: Explored for its potential therapeutic effects, although not yet approved for clinical use.

    Industry: Utilized in research and development for creating new antibacterial agents.

Mechanism of Action

The mechanism of action of Neutramycin involves its interaction with bacterial cells. It targets specific molecular pathways and disrupts essential processes within the bacteria, leading to their death. The exact molecular targets and pathways are still under investigation, but it is known to interfere with bacterial cell wall synthesis and protein production .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, based on its macrolide classification and structural features, we can infer comparisons to well-known macrolides like erythromycin, azithromycin, and clarithromycin.

Table 1: Structural and Functional Comparison of Macrolides

Compound Molecular Formula Key Functional Groups Mechanism of Action Known Resistance Issues
LL-705 W/AE-705W C₃₄H₅₄O₁₄ Hydroxy, methoxy, glycosidic Likely 50S ribosomal inhibition* Not reported
Erythromycin C₃₇H₆₇NO₁₃ Lactone ring, desosamine sugar 50S ribosomal subunit binding High (erm gene-mediated methylation)
Azithromycin C₃₈H₇₂N₂O₁₂ 15-membered lactone ring 50S inhibition with extended half-life Moderate (efflux pumps, methylation)
Clarithromycin C₃₈H₆₉NO₁₃ 14-membered lactone, methoxy 50S inhibition, acid-stable Moderate

Key Observations:

Structural Complexity : LL-705 W/AE-705W exhibits greater structural complexity compared to erythromycin and azithromycin, with additional methoxy and glycosidic groups that may influence solubility or target binding .

Mechanistic Similarities : Like other macrolides, LL-705 W/AE-705W likely inhibits bacterial protein synthesis via ribosomal targeting, but its exact binding site or resistance profile remains uncharacterized in the available literature.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.